Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
CAS No.: 119180-26-6
Cat. No.: VC2796453
Molecular Formula: C8H12N2O4
Molecular Weight: 200.19 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 119180-26-6 |
---|---|
Molecular Formula | C8H12N2O4 |
Molecular Weight | 200.19 g/mol |
IUPAC Name | ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate |
Standard InChI | InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13) |
Standard InChI Key | FTGFUKQTCIZBEQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C(C)O)C=NC(=O)N |
Canonical SMILES | CCOC(=O)C(=C(C)O)C=NC(=O)N |
Introduction
Chemical Identity and Properties
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate is an organic compound featuring both ureido and ester functional groups. It contains a carbamoylamino group attached to a methylidene moiety, which contributes significantly to its biological interactions and chemical reactivity.
Basic Chemical Information
The compound is identified by the following chemical parameters:
Property | Value |
---|---|
IUPAC Name | Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate |
Alternative Name | Ethyl 2-(carbamoyliminomethyl)-3-hydroxybut-2-enoate |
CAS Numbers | 6319-01-3, 119180-26-6 |
Molecular Formula | C₈H₁₂N₂O₄ |
Molecular Weight | 200.19 g/mol |
Structural Identifiers
For computational and database purposes, the compound is characterized by the following identifiers:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C8H12N2O4/c1-3-14-7(12)6(5(2)11)4-10-8(9)13/h4,11H,3H2,1-2H3,(H2,9,13) |
InChIKey | FTGFUKQTCIZBEQ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(=C(C)O)C=NC(=O)N |
Physical Properties
The physical characteristics of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate determine its behavior in various chemical reactions and applications:
Property | Value |
---|---|
Physical State | Solid at room temperature |
Vapor Pressure | 0.000785 mmHg at 25°C |
Boiling Point | 306.2°C at 760 mmHg |
Synthesis and Preparation Methods
The synthesis of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate can be achieved through several routes, with varying yields and reaction conditions.
Laboratory Synthesis
The primary synthetic route involves the reaction of ethyl acetoacetate with urea and formaldehyde. This multicomponent reaction typically requires heating the reactants in the presence of a catalyst to facilitate the formation of the desired product . The reaction can be represented as:
Ethyl acetoacetate + Urea + Formaldehyde → Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate
Reaction Conditions and Optimization
The reaction conditions significantly impact the yield and purity of the final product:
Parameter | Optimal Condition | Effect on Yield |
---|---|---|
Temperature | 65-75°C | Higher temperatures may lead to side reactions |
Catalyst | Acid or base | Facilitates nucleophilic addition |
Reaction Time | 4-6 hours | Extended time may decrease yield |
Solvent | Ethanol or methanol | Affects solubility of reactants |
Industrial Production Methods
Chemical Reactivity and Reaction Mechanisms
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate demonstrates versatile reactivity due to its multiple functional groups.
Key Reactive Centers
The compound contains several reactive centers that participate in various chemical transformations:
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The ester group (ethyl ester) can undergo hydrolysis, transesterification, and aminolysis
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The carbonyl group (3-oxo) can participate in nucleophilic addition reactions
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The ureido group can form hydrogen bonds with various substrates
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The methylidene moiety can engage in addition reactions
Common Reaction Types
The compound can undergo several types of chemical reactions:
Oxidation and Reduction
These transformations can modify specific functional groups within the molecule:
Reaction Type | Reagents | Products |
---|---|---|
Oxidation | Potassium permanganate, Chromium trioxide | Corresponding carboxylic acids |
Reduction | Sodium borohydride, Lithium aluminum hydride | Alcohols or amines |
Substitution Reactions
Nucleophilic substitution can introduce different functional groups:
Nucleophile | Target Site | Resulting Modification |
---|---|---|
Alkyl halides | Ureido group | N-alkylation |
Acyl chlorides | Amino group | N-acylation |
Alcohols | Ester group | Transesterification |
Biological Activity and Applications
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate has been investigated for various biological activities that make it valuable in several fields.
Medicinal Chemistry Applications
The compound has demonstrated potential in pharmaceutical development through several mechanisms:
Anticancer Activity
Research indicates that derivatives of this compound can inhibit cancer cell proliferation by targeting metabolic pathways involved in cell growth and survival . In vitro studies have shown promising results against various cancer cell lines.
Enzyme Inhibition
The compound acts as an inhibitor for certain enzymes, particularly those involved in metabolic processes. This property makes it a candidate for drug development aimed at metabolic disorders .
Target Enzyme | Inhibition Mechanism | Potential Therapeutic Application |
---|---|---|
Acetylcholinesterase | Competitive inhibition | Neurodegenerative diseases |
Metabolic enzymes | Active site binding | Metabolic disorders |
Kinases | ATP-competitive binding | Cancer treatment |
Agricultural Applications
Beyond its pharmaceutical potential, the compound has applications in agriculture:
Pest Resistance
Studies suggest that this compound can be formulated into agrochemicals that enhance plant resistance to pests. Its mode of action involves disrupting the metabolic processes of pests, leading to reduced infestations .
Fertilizer Enhancements
The compound can be incorporated into formulations that improve nutrient uptake in plants. By modifying soil chemistry, it helps enhance the bioavailability of essential nutrients .
Biochemical Research
The unique structure of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate makes it valuable in biochemical studies:
Metabolic Studies
Researchers utilize this compound as a probe in metabolic studies to understand cellular metabolism and the effects of various compounds on metabolic pathways .
Protein Interaction Studies
The compound is used to study interactions with proteins involved in various biochemical pathways, providing insights into cellular functions and potential therapeutic targets .
Structure-Activity Relationships
Understanding the relationship between the chemical structure of ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate and its biological activities provides valuable insights for developing derivatives with enhanced properties.
Key Structural Features
Several structural elements contribute to the compound's activity:
Comparison with Similar Compounds
Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate can be compared with structurally related compounds to better understand its unique properties:
Compound | Structural Similarity | Functional Difference | Activity Comparison |
---|---|---|---|
Ethyl acetoacetate | Precursor molecule | Lacks ureido group | Less biological activity |
Ethyl 2-methyl-3-oxobutanoate | Similar backbone | Different substituent at C-2 | Different enzyme specificity |
Ethyl 2,2-dichloro-3-oxobutanoate | Related structure | Contains chlorine atoms | More reactive, different biological targets |
Analytical Methods and Characterization
Various analytical techniques can be employed to identify, quantify, and characterize ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate.
Spectroscopic Methods
Spectroscopic techniques provide valuable structural information:
Nuclear Magnetic Resonance (NMR)
NMR spectroscopy helps elucidate the compound's structure by identifying hydrogen and carbon environments:
-
¹H NMR shows signals for ethyl protons, methyl protons, and the methylidene proton
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¹³C NMR reveals carbonyl carbons, sp² carbons, and aliphatic carbons
Infrared Spectroscopy (IR)
IR spectroscopy identifies key functional groups through characteristic absorption bands:
Functional Group | Wavenumber Range (cm⁻¹) | Intensity |
---|---|---|
C=O (ester) | 1730-1750 | Strong |
C=O (ureido) | 1650-1690 | Strong |
N-H | 3300-3500 | Medium |
C=C | 1620-1680 | Medium to weak |
Chromatographic Methods
Chromatographic techniques are essential for purity assessment and quantification:
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High-Performance Liquid Chromatography (HPLC)
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Gas Chromatography-Mass Spectrometry (GC-MS)
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Thin-Layer Chromatography (TLC)
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of the compound's structure, with a molecular ion peak at m/z 200 corresponding to its molecular weight .
Safety Aspect | Recommendation |
---|---|
Personal Protective Equipment | Lab coat, gloves, safety glasses |
Storage | Store in a cool, dry place away from incompatible materials |
Disposal | Follow local regulations for chemical waste disposal |
Spill Management | Use absorbent materials and proper ventilation |
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